molecular formula C22H31N5O2 B11187029 1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11187029
M. Wt: 397.5 g/mol
InChI Key: YRFIVHMMNYSASC-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a tetrahydro-pyrimido-triazine core with various substituents such as ethylphenyl, dimethyl, and morpholinoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the synthesis of pyrimidinylguanidines, which are then subjected to regioselective triazine ring closure with corresponding aldehydes . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like piperidine, with refluxing for extended periods (12-18 hours) to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or bind to viral proteins, preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H31N5O2

Molecular Weight

397.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H31N5O2/c1-4-19-5-7-20(8-6-19)26-15-25(10-9-24-11-13-29-14-12-24)16-27-21(28)17(2)18(3)23-22(26)27/h5-8H,4,9-16H2,1-3H3

InChI Key

YRFIVHMMNYSASC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCN4CCOCC4

Origin of Product

United States

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